molecular formula C13H23NO3 B14576064 4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine CAS No. 61531-56-4

4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine

Cat. No.: B14576064
CAS No.: 61531-56-4
M. Wt: 241.33 g/mol
InChI Key: OUEJXMKOHPPHDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine is a chemical compound that features a unique spiroacetal structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The spiroacetal moiety is a common structural motif in many natural products, which often exhibit significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(6,8-Dioxaspiro[4One common method involves the cyclization of keto diols with a stereogenic center, which yields derivatives of the spiroacetal framework . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with careful control of reaction conditions and the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The morpholine moiety can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Mechanism of Action

The mechanism of action of 4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine involves its interaction with specific molecular targets. The spiroacetal moiety can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(6,8-Dioxaspiro[4.5]decan-9-yl)methyl]morpholine is unique due to its combination of the spiroacetal structure with a morpholine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

61531-56-4

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(6,8-dioxaspiro[4.5]decan-9-ylmethyl)morpholine

InChI

InChI=1S/C13H23NO3/c1-2-4-13(3-1)9-12(16-11-17-13)10-14-5-7-15-8-6-14/h12H,1-11H2

InChI Key

OUEJXMKOHPPHDK-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(OCO2)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.